molecular formula C11H15NO3 B1407390 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 1573547-77-9

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1407390
CAS No.: 1573547-77-9
M. Wt: 209.24 g/mol
InChI Key: KNKTXOMYUPBRLF-UHFFFAOYSA-N
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Description

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is a heterocyclic compound that features both pyrrole and tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid typically involves the formation of the pyrrole and tetrahydropyran rings followed by their coupling. One common method is the Paal-Knorr synthesis for the pyrrole ring, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The tetrahydropyran ring can be synthesized via the hydroalkoxylation of γ- and δ-hydroxy olefins using catalysts like platinum or cerium ammonium nitrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors for the Paal-Knorr synthesis and hydroalkoxylation processes, allowing for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, often using halogens or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of tetrahydropyran derivatives.

    Substitution: Formation of N-substituted pyrrole derivatives.

Scientific Research Applications

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of bioactive molecules and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, facilitating its action in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid is unique due to its dual ring structure, which combines the properties of both pyrrole and tetrahydropyran. This structural feature may confer enhanced stability, bioavailability, and a broader range of biological activities compared to similar compounds.

Properties

IUPAC Name

2-(4-pyrrol-1-yloxan-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c13-10(14)9-11(3-7-15-8-4-11)12-5-1-2-6-12/h1-2,5-6H,3-4,7-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKTXOMYUPBRLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid
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2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid
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2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 4
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 5
2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid
Reactant of Route 6
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2-(4-(1H-Pyrrol-1-yl)tetrahydro-2H-pyran-4-yl)acetic acid

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